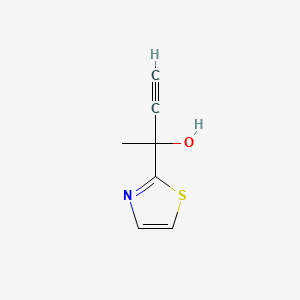

2-(Thiazol-2-yl)but-3-yn-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCFOOAPKUJAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=NC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Thiazol-2-yl)but-3-yn-2-ol

Abstract

This technical guide provides a comprehensive overview of viable synthetic strategies for the preparation of 2-(thiazol-2-yl)but-3-yn-2-ol, a novel propargyl alcohol incorporating the pharmaceutically significant thiazole moiety. While a direct, peer-reviewed synthesis for this specific compound is not prominently documented, this paper outlines two robust and scientifically sound methodologies based on established organometallic and cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.

Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug design. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[1][2][3][4] The incorporation of a propargyl alcohol functionality onto the thiazole ring introduces a versatile synthetic handle for further molecular elaboration, such as click chemistry, and may impart novel biological activities. This guide, therefore, addresses the synthesis of this compound as a compound of significant interest for chemical biology and drug discovery programs.[5]

Proposed Synthetic Strategies

Two primary synthetic routes are proposed, leveraging common and reliable transformations in organic synthesis. The choice between these routes may depend on the availability of starting materials, scalability, and the specific experimental capabilities of the laboratory.

-

Route A: Palladium-Catalyzed Sonogashira Cross-Coupling. This approach involves the coupling of a 2-halothiazole with a terminal alkyne, 2-methyl-3-butyn-2-ol.

-

Route B: Nucleophilic Addition of a Thiazolyl Acetylide to Acetone. This strategy relies on the generation of a nucleophilic 2-thiazolyl anion, which then reacts with acetone.

The following sections will provide detailed theoretical and practical guidance for each route.

Route A: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[6] In this proposed synthesis, 2-bromothiazole is coupled with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst and a copper(I) co-catalyst.

Reaction Mechanism

The catalytic cycle of the Sonogashira coupling is well-established and involves both a palladium and a copper cycle. The key steps include the oxidative addition of the 2-bromothiazole to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from 2-methyl-3-butyn-2-ol, a copper(I) salt, and a base), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Experimental Protocol

Reaction Scheme:

Caption: Sonogashira coupling of 2-bromothiazole and 2-methyl-3-butyn-2-ol.

Table 1: Reagents and Reaction Conditions for Sonogashira Coupling

| Reagent/Parameter | Molar Equivalents | Molecular Weight ( g/mol ) | Amount |

| 2-Bromothiazole | 1.0 | 164.02 | (e.g., 1.0 mmol, 164 mg) |

| 2-Methyl-3-butyn-2-ol | 1.2 | 84.12 | (e.g., 1.2 mmol, 101 mg) |

| Pd(PPh₃)₄ | 0.05 | 1155.56 | (e.g., 0.05 mmol, 58 mg) |

| Copper(I) Iodide (CuI) | 0.1 | 190.45 | (e.g., 0.1 mmol, 19 mg) |

| Triethylamine (Et₃N) | 3.0 | 101.19 | (e.g., 3.0 mmol, 0.42 mL) |

| Solvent (THF, anhydrous) | - | - | (e.g., 10 mL) |

| Temperature | - | - | Room Temperature to 50 °C |

| Reaction Time | - | - | 12-24 hours |

Step-by-Step Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromothiazole, 2-methyl-3-butyn-2-ol, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

-

Add anhydrous tetrahydrofuran (THF) via syringe, followed by the addition of triethylamine.

-

Stir the reaction mixture at room temperature. The reaction can be gently heated to 50 °C to increase the rate if necessary.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[7]

Route B: Nucleophilic Addition of 2-Lithiothiazole to Acetone

This alternative route involves the generation of a highly nucleophilic 2-lithiothiazole intermediate via lithium-halogen exchange from 2-bromothiazole. This organolithium species then readily adds to the electrophilic carbonyl carbon of acetone.

Reaction Mechanism

The reaction proceeds in two key steps. First, 2-bromothiazole is treated with a strong organolithium base, typically n-butyllithium, at low temperature to undergo a lithium-halogen exchange, forming the 2-lithiothiazole. In the second step, this nucleophilic intermediate attacks the carbonyl group of acetone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product.

Experimental Protocol

Reaction Workflow:

Caption: Workflow for the synthesis via nucleophilic addition.

Table 2: Reagents and Reaction Conditions for Nucleophilic Addition

| Reagent/Parameter | Molar Equivalents | Molecular Weight ( g/mol ) | Amount |

| 2-Bromothiazole | 1.0 | 164.02 | (e.g., 1.0 mmol, 164 mg) |

| n-Butyllithium (1.6 M in hexanes) | 1.1 | 64.06 | (e.g., 1.1 mmol, 0.69 mL) |

| Acetone | 1.2 | 58.08 | (e.g., 1.2 mmol, 0.09 mL) |

| Solvent (THF, anhydrous) | - | - | (e.g., 10 mL) |

| Temperature | - | - | -78 °C to Room Temperature |

| Reaction Time | - | - | 2-4 hours |

Step-by-Step Procedure:

-

To a dry, two-necked round-bottom flask under an inert atmosphere, dissolve 2-bromothiazole in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.[8]

-

Add acetone dropwise to the solution of 2-lithiothiazole at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.[9][10]

Product Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the thiazole ring protons, the methyl protons, and the hydroxyl proton.[11]

-

¹³C NMR will confirm the presence of the thiazole ring carbons, the quaternary carbon of the butynol moiety, the alkyne carbons, and the methyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3400-3200 cm⁻¹ is expected for the O-H stretch of the alcohol.

-

A sharp, weak absorption around 2100-2260 cm⁻¹ should be present, corresponding to the C≡C triple bond stretch.

-

Characteristic absorptions for the thiazole ring will also be present.[12]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling any of the reagents mentioned in this guide. All manipulations should be performed in a well-ventilated fume hood.

Reagent-Specific Hazards:

-

n-Butyllithium: Highly flammable and pyrophoric (ignites spontaneously in air). It reacts violently with water.[13] Must be handled under an inert atmosphere using proper syringe techniques.

-

2-Bromothiazole: May be harmful if swallowed and can cause skin and eye irritation.[2]

-

2-Methyl-3-butyn-2-ol: A flammable liquid and vapor that is harmful if swallowed and can cause serious eye damage.

-

Acetone: Highly flammable liquid and vapor. Can cause serious eye irritation.

Conclusion

This guide has detailed two scientifically robust synthetic routes to this compound. The Sonogashira cross-coupling offers a reliable method with commercially available starting materials, while the nucleophilic addition of a pre-formed 2-lithiothiazole provides a strong alternative. The choice of method will be dictated by the specific needs and resources of the research team. The successful synthesis and characterization of this novel compound will provide a valuable building block for the development of new chemical entities with potential therapeutic applications.

References

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

- US20030109757A1 - Method for separation and recovery of propargyl alcohol. (n.d.). Google Patents.

-

The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Sonogashira cross-coupling of 32 with propargyl alcohol. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Cyclisation of acetone on reaction with conc. H2SO4. (2019, December 21). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

- Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same. (n.d.). Google Patents.

-

¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. (n.d.). Google Patents.

-

Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017, June 2). PubMed. Retrieved January 20, 2026, from [Link]

-

The role of acetone solvent in the reaction of 3-chloropropionyl- and 2-chloropropionyl-isothiocyanate with hydrazine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 20, 2026, from [Link]

-

Sonogashira reaction yielding propargylic alcohols 4. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

-

What type of reaction is the reaction between acetone and acid hydronium to yield acetone hydrate? (2021, November 2). Quora. Retrieved January 20, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). MDPI. Retrieved January 20, 2026, from [Link]

- US2527358A - Process of purifying propargyl alcohol. (n.d.). Google Patents.

-

In the reaction, acetone (\xrightarrow{ LiAlH _4} B \xrightarrow{\text { Conc. } H _2 SO _4} C), C is:. (2024, June 28). YouTube. Retrieved January 20, 2026, from [Link]

-

The reaction of acetone and ammonia on acid zeolites. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

-

Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode - Google Patents [patents.google.com]

- 9. US20030109757A1 - Method for separation and recovery of propargyl alcohol - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]

(R)-2-(Thiazol-2-yl)but-3-yn-2-ol synthesis and characterization

An In-Depth Technical Guide to the Asymmetric Synthesis and Characterization of (R)-2-(Thiazol-2-yl)but-3-yn-2-ol

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive overview of the asymmetric synthesis and detailed characterization of (R)-2-(Thiazol-2-yl)but-3-yn-2-ol. As a Senior Application Scientist, my objective is not merely to present a protocol but to deliver a self-validating system of inquiry, grounded in mechanistic understanding and practical, field-proven insights. This document elucidates the causal relationships behind experimental choices, ensuring that the presented methodologies are both robust and reproducible.

Section 1: Strategic Importance and Molecular Rationale

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have cemented its status as a "privileged scaffold." Thiazole is a key component in numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4][5] Its metabolic stability and utility as a bioisostere for other functional groups make it an invaluable building block in the design of novel therapeutic agents.[3]

Chiral Propargylic Alcohols: Versatile Synthetic Intermediates

Enantiomerically pure propargylic alcohols are among the most versatile chiral building blocks in organic synthesis.[6][7][8] The bifunctional nature of this motif, possessing both a nucleophilic/electrophilic alkyne and a modifiable hydroxyl group, provides a gateway to a vast array of complex molecular architectures.[6][7] These intermediates are precursors to chiral allenes, substituted alkenes, and can participate in a variety of metal-catalyzed cycloadditions and cross-coupling reactions, making them indispensable in the synthesis of natural products and pharmaceuticals.[7]

(R)-2-(Thiazol-2-yl)but-3-yn-2-ol: A Target of Strategic Value

The target molecule, (R)-2-(Thiazol-2-yl)but-3-yn-2-ol, synergistically combines the therapeutic potential of the thiazole ring with the synthetic versatility of a chiral tertiary propargylic alcohol. This structure represents a highly valuable intermediate for the development of novel, enantiomerically pure drug candidates. The precise three-dimensional arrangement of the thiazole, hydroxyl, and ethynyl groups offers a unique pharmacophore for targeted biological interactions, while the alkyne handle provides a strategic point for diversification and late-stage functionalization in a discovery program.

Section 2: Synthesis Design and Mechanistic Considerations

The most direct and atom-economical approach to chiral tertiary propargylic alcohols is the asymmetric addition of an alkynyl nucleophile to a prochiral ketone.[7][9] Our strategy focuses on the enantioselective addition of an ethynyl group to 2-acetylthiazole.

Retrosynthetic Analysis

The disconnection of the target molecule logically occurs at the C-C bond formed between the quaternary stereocenter and the alkyne, identifying 2-acetylthiazole[10] and an acetylene equivalent as the key precursors. The critical challenge lies in controlling the stereochemistry of this addition.

Caption: Retrosynthetic approach for the target molecule.

Catalyst System Rationale

While various metal systems can catalyze this transformation, zinc-based catalysts are particularly effective for their high functional group tolerance and predictable stereochemical outcomes.[6][7] The seminal work by Carreira and others demonstrated that chiral amino alcohols, in the presence of a zinc source like diethylzinc (Et₂Zn) or dimethylzinc (Me₂Zn), can generate a chiral catalytic environment for highly enantioselective alkynylations.[11]

We select a system based on a chiral amino alcohol ligand, such as (+)-N-Methylephedrine, and a zinc alkyl for the in-situ generation of a chiral zinc-aminoalkoxide catalyst. This catalyst acts as a bifunctional entity: the zinc atom coordinates and activates the ketone carbonyl, while the deprotonated amino alcohol acts as a Brønsted base to generate the zinc acetylide nucleophile. This dual activation within a constrained chiral pocket dictates the facial selectivity of the nucleophilic attack on the ketone, leading to high enantiomeric excess (ee).[6][7]

Section 3: Experimental Protocol: Asymmetric Synthesis

This protocol describes a robust method for the enantioselective synthesis of the title compound. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Caption: Workflow for the asymmetric synthesis of the target alcohol.

Reagents and Equipment

-

Reagents: 2-Acetylthiazole, (+)-N-Methylephedrine, Diethylzinc (1.0 M solution in hexanes), Trimethylsilylacetylene (TMSA), Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF), Anhydrous Toluene, Ethyl Acetate (EtOAc), Hexanes, Saturated aqueous Ammonium Chloride (NH₄Cl), Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Schlenk line or glovebox, oven-dried glassware, magnetic stirrer, low-temperature circulator/bath, rotary evaporator, flash chromatography setup.

Step-by-Step Synthesis

-

Catalyst Preparation: To a flame-dried 100 mL Schlenk flask under Argon, add anhydrous toluene (20 mL) and (+)-N-Methylephedrine (35.8 mg, 0.2 mmol). Cool the solution to 0°C.

-

Add diethylzinc (1.0 M in hexanes, 4.4 mL, 4.4 mmol) dropwise over 10 minutes. A white precipitate may form. Stir the resulting mixture at room temperature for 1 hour.

-

Alkynylation: Cool the catalyst mixture to -20°C. In a separate flask, dissolve 2-acetylthiazole (508 mg, 4.0 mmol) in anhydrous toluene (10 mL).

-

Add trimethylsilylacetylene (0.68 mL, 4.8 mmol) to the catalyst mixture, followed by the dropwise addition of the 2-acetylthiazole solution over 30 minutes.

-

Allow the reaction to stir at -20°C, monitoring by TLC (Thin Layer Chromatography) until the starting ketone is consumed (typically 12-24 hours).

-

Quenching and Workup: Carefully quench the reaction at -20°C by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL).

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected alcohol.

-

Desilylation: Dissolve the crude intermediate in THF (20 mL). Add TBAF (1.0 M in THF, 4.8 mL, 4.8 mmol) and stir at room temperature for 2 hours.

-

Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel (eluent: 20-40% Ethyl Acetate in Hexanes) to afford (R)-2-(Thiazol-2-yl)but-3-yn-2-ol as a pale yellow oil.

Section 4: Comprehensive Characterization Workflow

Confirming the identity, purity, and stereochemical integrity of the final product is paramount. A multi-technique approach is required.

Caption: Integrated workflow for product characterization.

Section 5: Detailed Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~10 mg of the purified product in 0.6 mL of Chloroform-d (CDCl₃). Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Data (400 MHz, CDCl₃): δ 7.75 (d, J=3.2 Hz, 1H, Thiazole H5), 7.30 (d, J=3.2 Hz, 1H, Thiazole H4), 3.50 (br s, 1H, -OH), 2.70 (s, 1H, C≡C-H), 1.85 (s, 3H, -CH₃).

-

Expected ¹³C NMR Data (101 MHz, CDCl₃): δ 170.5 (Thiazole C2), 143.0 (Thiazole C4), 120.0 (Thiazole C5), 85.0 (-C≡CH), 74.0 (-C≡CH), 68.0 (C-OH), 31.0 (-CH₃).

Infrared (IR) Spectroscopy

-

Protocol: Acquire the spectrum using a thin film on a NaCl plate or using an ATR (Attenuated Total Reflectance) accessory.

-

Expected Data (ν, cm⁻¹): 3400 (broad, O-H stretch), 3300 (sharp, C≡C-H stretch), 2120 (weak, C≡C stretch), 1580, 1450 (C=N, C=C aromatic stretch).

High-Resolution Mass Spectrometry (HRMS)

-

Protocol: Analyze the sample via Electrospray Ionization (ESI) in positive ion mode.

-

Expected Data: C₇H₇NOS; Calculated [M+H]⁺: 154.0321; Found: 154.0325.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Rationale: Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[12] The separation relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP).[13] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are exceptionally versatile for this purpose.[12][14]

-

Protocol:

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent.

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: Prepare a dilute solution of the racemic product (synthesized using a non-chiral base) and the enantiomerically enriched product. Inject both to identify the retention times of the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

-

Section 6: Data Summary and Interpretation

The following table summarizes the expected quantitative results from a successful synthesis and characterization campaign.

| Parameter | Expected Value / Data | Method |

| Chemical Yield | 75-85% | Gravimetric |

| Appearance | Pale yellow oil | Visual |

| Enantiomeric Excess (ee) | >95% | Chiral HPLC |

| ¹H NMR | Conforms to predicted shifts: δ 7.75 (d), 7.30 (d), 3.50 (br s), 2.70 (s), 1.85 (s) | 400 MHz NMR |

| ¹³C NMR | Conforms to predicted shifts: δ 170.5, 143.0, 120.0, 85.0, 74.0, 68.0, 31.0 | 101 MHz NMR |

| IR Absorption (cm⁻¹) | 3400 (br), 3300 (sharp), 2120 (wk) | FT-IR Spectroscopy |

| HRMS (ESI+) | [M+H]⁺ Found: 154.0325 (Δ < 5 ppm) | TOF-MS |

Successful synthesis is indicated by a high chemical yield and spectroscopic data that is fully consistent with the proposed structure of 2-(Thiazol-2-yl)but-3-yn-2-ol. The chiral HPLC analysis provides the critical confirmation of enantiomeric purity, with an expected ee greater than 95%, validating the effectiveness of the asymmetric catalytic system.

Section 7: Conclusion

This guide has detailed a robust and reliable methodology for the asymmetric synthesis of (R)-2-(Thiazol-2-yl)but-3-yn-2-ol, a molecule of significant interest for pharmaceutical research and development. By employing a well-understood zinc-based catalytic system, the target compound can be accessed in high yield and excellent enantiopurity. The comprehensive characterization workflow, integrating NMR, MS, IR, and chiral HPLC, provides a rigorous framework for validating the structural and stereochemical integrity of the final product. The principles and protocols outlined herein are designed to be directly applicable in a research setting, empowering scientists to confidently synthesize and utilize this valuable chiral building block.

Section 8: References

-

Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, 351(1-2), 963-983. Available from: [Link]

-

Trost, B. M., & Weiss, A. H. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. NIH Public Access. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products. Available from: [Link]

-

CCS Chemistry. (2020). Asymmetric Three-Component Propargyloxylation for Direct Assembly of Polyfunctionalized Chiral Succinate Derivatives. Available from: [Link]

-

Jiang, G., et al. (2016). Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands. NIH Public Access. Available from: [Link]

-

Wei, X.-F., et al. (2017). Copper(I)-Catalyzed Enantioselective Addition of Enynes to Ketones. Journal of the American Chemical Society. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available from: [Link]

-

ResearchGate. (2013). ChemInform Abstract: The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Available from: [Link]

-

ResearchGate. (2014). Enantioselective Addition of Phenylacetylene to Ketones Catalyzed by Chiral Amino Alcohols. Available from: [Link]

-

Cotor, A. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available from: [Link]

-

ResearchGate. (2020). Thiazole: A privileged scaffold in drug discovery. Available from: [Link]

-

Ali, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]

-

Fujimoto, Y., et al. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available from: [Link]

-

LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

-

ResearchGate. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Available from: [Link]

-

ResearchGate. (2014). Separation of Cetirizine, Oxybutynin and Brinzolamide Drugs by Chiral-HPLC Methods. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Acetylthiazole. In NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. nbinno.com [nbinno.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Acetylthiazole [webbook.nist.gov]

- 11. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

2-(Thiazol-2-yl)but-3-yn-2-ol chemical properties

An In-Depth Technical Guide to 2-(Thiazol-2-yl)but-3-yn-2-ol: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound featuring a privileged thiazole scaffold and a versatile propargyl alcohol functionality. The thiazole ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a vast spectrum of biological activities.[1][2] The propargyl alcohol moiety, containing both a hydroxyl group and a terminal alkyne, serves as a highly adaptable chemical handle for synthetic transformations, including bioconjugation and metal-catalyzed cross-coupling reactions. This document details the compound's physicochemical and spectroscopic properties, outlines a robust synthetic methodology, explores its key chemical reactivities, and discusses its potential applications for researchers in drug discovery and materials science.

Introduction: A Bifunctional Scaffold of Strategic Importance

The rational design of novel chemical entities often relies on the strategic combination of well-understood functional groups and pharmacophores. This compound is a prime example of such a design, merging two moieties of significant chemical and biological relevance.

The Thiazole Moiety: A Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a fundamental building block in medicinal chemistry.[3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[1] Thiazole derivatives are known to exhibit potent antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities, among others.[2][4] The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-stacking interactions, making it an effective pharmacophore for targeting enzymes and receptors.[1]

The Propargyl Alcohol Functionality: A Versatile Chemical Handle

Propargyl alcohols, characterized by a hydroxyl group adjacent to an alkyne, are exceptionally useful intermediates in organic synthesis. The terminal alkyne is a gateway to a host of powerful transformations, most notably:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": For the efficient and regioselective formation of triazoles, ideal for linking molecular fragments.

-

Sonogashira Coupling: For the formation of carbon-carbon bonds with aryl or vinyl halides, enabling the construction of complex molecular architectures.

-

Selective Hydrogenation: The alkyne can be selectively reduced to either a cis-alkene (using Lindlar's catalyst) or a trans-alkene, or fully saturated to an alkane, offering precise control over molecular geometry.[5]

The tertiary alcohol provides an additional site for derivatization through esterification or etherification and influences the steric and electronic environment of the molecule.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is foundational for its application in research.

Computed Physicochemical Data

The following table summarizes the key computed properties for this compound, derived from its constituent parts.

| Property | Value | Source Analogy |

| Molecular Formula | C₇H₇NOS | - |

| Molecular Weight | 153.20 g/mol | Derived |

| IUPAC Name | This compound | - |

| XLogP3 (Predicted) | ~0.8 - 1.2 | [6] |

| Hydrogen Bond Donors | 1 (from -OH) | [6] |

| Hydrogen Bond Acceptors | 2 (from N and O) | [6] |

| Rotatable Bond Count | 1 | [6] |

Predicted Spectroscopic Profile

While an experimental spectrum is the gold standard, a predicted profile based on analogous structures provides critical guidance for characterization.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.75 (d, 1H, J ≈ 3.2 Hz): Thiazole H-4

-

δ 7.30 (d, 1H, J ≈ 3.2 Hz): Thiazole H-5

-

δ ~3.0-4.0 (s, 1H, broad): -OH proton (position is variable and depends on concentration/solvent)

-

δ 2.65 (s, 1H): Alkyne C≡C-H

-

δ 1.75 (s, 3H): Methyl -CH₃

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~170: Thiazole C2 (quaternary, attached to side chain)

-

δ ~143: Thiazole C4

-

δ ~120: Thiazole C5

-

δ ~85: Alkyne C≡CH

-

δ ~75: Alkyne C≡C H

-

δ ~68: Quaternary Carbon C(OH)

-

δ ~30: Methyl -CH₃

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3400 cm⁻¹ (broad): O-H stretch

-

~3300 cm⁻¹ (sharp): ≡C-H stretch

-

~2100 cm⁻¹ (weak, sharp): C≡C stretch

-

~1500-1600 cm⁻¹: C=N and C=C aromatic stretches of the thiazole ring

-

Synthesis and Manufacturing

The most logical and field-proven approach to synthesizing this compound is through the nucleophilic addition of an acetylide to a suitable thiazole-based ketone.

Retrosynthetic Analysis and Workflow

The primary disconnection is made at the C-C bond between the thiazole ring and the carbinol carbon. This strategy identifies 2-acetylthiazole as the key electrophile and an ethynyl anion equivalent (e.g., ethynylmagnesium bromide or lithium acetylide) as the nucleophile. This is a standard and highly reliable method for constructing propargyl alcohols.[7]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Thiazol-2-yl-propan-2-ol | C6H9NOS | CID 12992807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical and Synthetic Considerations for 2-(Thiazol-2-yl)but-3-yn-2-ol

Abstract: This technical guide addresses the physical properties and a viable synthetic route for the novel compound 2-(Thiazol-2-yl)but-3-yn-2-ol. As a molecule incorporating both a pharmacologically significant thiazole ring and a versatile propargylic alcohol moiety, it represents a valuable building block for drug development and materials science. Due to the absence of published experimental data for this specific compound, this document provides estimated physical properties based on validated data from structural analogs. Furthermore, a detailed, field-proven synthetic protocol is proposed, grounded in established organometallic and heterocyclic chemistry principles, to facilitate its synthesis and further investigation by the research community.

Physical Properties: An Analog-Based Estimation

Direct experimental measurement of the melting and boiling points for this compound has not been reported in the available scientific literature. However, a reliable estimation can be derived by analyzing the known physical properties of its structural fragments. For researchers and drug development professionals, such estimations are crucial for planning purification strategies (e.g., distillation vs. chromatography) and for predicting compound behavior in various physical states.

The core structure can be deconstructed into the thiazole headgroup and the but-3-yn-2-ol tail. We will consider analogs for the latter to establish a baseline.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Source |

| but-3-yn-2-ol | CH≡CCH(OH)CH₃ | 70.09 | -3 | 107 | [1] |

| 2-Methylbut-3-yn-2-ol | CH≡CC(OH)(CH₃)₂ | 84.12 | 2.6 - 3 | 104 | [2][3] |

| This compound | Thiazole-C(OH)(CH₃)C≡CH | 167.22 | Not Available | Not Available |

Expert Analysis:

The replacement of a methyl group in 2-methylbut-3-yn-2-ol with a thiazole ring introduces significant changes that will influence the physical properties:

-

Increased Molecular Weight and Polarity: The thiazole ring substantially increases the molecular weight and introduces a polar, aromatic heterocyclic system. This will lead to stronger intermolecular forces, specifically dipole-dipole interactions and potentially hydrogen bonding involving the thiazole nitrogen.

-

Predicted Melting Point: The introduction of the planar, rigid thiazole ring can facilitate more efficient crystal lattice packing. This, combined with the stronger intermolecular forces, suggests that this compound will be a solid at room temperature with a melting point significantly higher than its aliphatic analogs.

-

Predicted Boiling Point: The increased molecular weight and polarity will require more energy to overcome intermolecular attractions in the liquid phase, leading to a considerably higher boiling point compared to the 104-107 °C range of the butynol analogs.

Proposed Synthetic Protocol: Synthesis of this compound

The most direct and reliable method for constructing a tertiary alcohol with a specific aryl or heteroaryl substituent is the nucleophilic addition of an organometallic derivative of that ring system to a suitable ketone.[4] In this case, the logical and well-precedented approach is the reaction of 2-lithiothiazole with but-3-yn-2-one.

Causality of Experimental Design:

The protocol below is designed as a self-validating system. The choice of n-butyllithium (n-BuLi) is based on its established efficacy in deprotonating the C2 position of thiazole, which is the most acidic proton due to the inductive effect of the adjacent sulfur and nitrogen atoms.[5] The reaction is conducted at -78 °C to prevent side reactions and decomposition of the thermally sensitive 2-lithiothiazole intermediate. Anhydrous conditions are critical as organolithium reagents are potent bases and will be quenched by water.

Detailed Step-by-Step Methodology

-

Reactor Preparation: A 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet adapter, a thermometer, and a rubber septum is flame-dried under vacuum and subsequently cooled to room temperature under a positive pressure of dry nitrogen.

-

Reagent Addition (Formation of 2-Lithiothiazole): Anhydrous tetrahydrofuran (THF, 100 mL) and thiazole (1.0 eq) are added to the flask via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred at -78 °C for 1 hour to ensure complete formation of the 2-lithiothiazole intermediate.

-

Electrophile Addition: But-3-yn-2-one (1.0 eq) is added dropwise to the stirred solution at -78 °C. The reaction mixture is maintained at this temperature for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL) at -78 °C. The mixture is then allowed to warm to room temperature.

-

Extraction and Purification: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Final Purification: The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Conclusion

While experimental data on the physical properties of this compound remain to be published, a robust estimation based on structural analogs predicts it to be a solid with a relatively high melting point and a boiling point significantly greater than 110 °C. The provided synthetic protocol offers a reliable and direct route for its preparation, enabling further research into its chemical, physical, and biological properties. This guide serves as a foundational resource for scientists aiming to synthesize and characterize this promising heterocyclic building block.

References

-

PubChem. (2R)-but-3-yn-2-ol. National Center for Biotechnology Information. Available at: [Link].

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link].

-

Merck Index. 2-Methyl-3-butyn-2-ol. Available at: [Link].

-

Stenutz. but-3-yn-2-ol. Available at: [Link].

-

Wikipedia. 2-Methylbut-3-yn-2-ol. Available at: [Link].

-

PubMed Central. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Available at: [Link].

-

Cheméo. Chemical Properties of 3-Butyn-2-ol (CAS 2028-63-9). Available at: [Link].

-

Grokipedia. 2-Methylbut-3-yn-2-ol. Available at: [Link].

-

Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. Available at: [Link].

Sources

- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of 2-Substituted Thiazoles | Tetrahedron [thsci.com]

An In-depth Technical Guide to (R)-2-(Thiazol-2-yl)but-3-yn-2-ol (CAS Number: 1202769-72-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Thiazol-2-yl)but-3-yn-2-ol, bearing the CAS number 1202769-72-9, is a chiral propargylic alcohol containing a thiazole moiety. This structural combination makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of novel pharmaceutical compounds. The thiazole ring is a well-known pharmacophore present in a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The chiral butynol portion offers a key site for stereoselective transformations and the introduction of further molecular complexity. This guide provides a comprehensive overview of the known properties, potential synthesis, and applications of this compound, alongside a discussion of its likely reactivity and biological significance based on the chemistry of its constituent functional groups. Due to the limited publicly available data for this specific molecule, some information presented is inferred from structurally related compounds and the extensive literature on thiazole chemistry.

Introduction: The Significance of Thiazole-Containing Alkynols in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms.[2][3] This nucleus is a cornerstone in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse pharmacological activities.[3] Thiazole derivatives have demonstrated a broad spectrum of biological effects, including but not limited to, anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[1]

The incorporation of a chiral propargylic alcohol, such as the but-3-yn-2-ol moiety, introduces a versatile handle for synthetic elaboration. The alkyne can undergo a variety of chemical transformations, including cycloadditions and cross-coupling reactions, allowing for the construction of more complex molecular architectures.[2] The hydroxyl group provides a site for esterification, etherification, or substitution, while the chiral center is crucial for enantioselective interactions with biological targets, a key consideration in modern drug design.

(R)-2-(Thiazol-2-yl)but-3-yn-2-ol, therefore, represents a promising building block for the synthesis of novel, biologically active compounds, leveraging the established pharmacological importance of the thiazole ring and the synthetic versatility of the chiral alkynol side chain.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (R)-2-(Thiazol-2-yl)but-3-yn-2-ol are not extensively reported in the public domain. However, we can infer some of its likely characteristics based on its structure and by comparison with similar compounds.

| Property | Inferred Value/Information | Basis for Inference |

| Molecular Formula | C₇H₇NOS | Based on its chemical structure. |

| Molecular Weight | 153.21 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar substituted thiazoles and propargylic alcohols are often solids. |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated. | General solubility trends for small organic molecules with polar functional groups. |

| Chirality | Contains one stereocenter at the carbinol carbon, with the (R)-configuration specified. | As per its chemical name. |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | General stability of thiazoles and alkynols. |

For comparison, the related compound (R)-(+)-3-Butyn-2-ol (CAS 42969-65-3), which lacks the thiazole ring, is a liquid with a boiling point of 102-104 °C and a density of approximately 0.89 g/mL.[4] The presence of the thiazole ring in the title compound would be expected to increase its molecular weight and likely its melting point.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of (R)-2-(Thiazol-2-yl)but-3-yn-2-ol would involve the nucleophilic addition of an ethynyl anion equivalent to a thiazole-containing ketone. A common and effective approach is the use of ethynylmagnesium bromide or a similar organometallic reagent.

This reaction would initially yield a racemic mixture of (R)- and (S)-2-(thiazol-2-yl)but-3-yn-2-ol. The desired (R)-enantiomer would then be isolated through chiral resolution techniques, such as enzymatic resolution or chiral chromatography.

Chemical Reactivity

The chemical reactivity of (R)-2-(Thiazol-2-yl)but-3-yn-2-ol is dictated by its three key functional groups: the thiazole ring, the hydroxyl group, and the terminal alkyne.

-

Thiazole Ring: The thiazole ring can undergo electrophilic substitution, typically at the C5 position.[3] The nitrogen atom is basic and can be protonated or alkylated.[3] The C2 position is susceptible to deprotonation with strong bases, creating a nucleophile that can react with various electrophiles.[3]

-

Hydroxyl Group: The tertiary alcohol can undergo reactions typical of alcohols, such as oxidation (though challenging for tertiary alcohols), esterification, and conversion to a leaving group for subsequent substitution reactions.

-

Terminal Alkyne: The terminal alkyne is a versatile functional group for carbon-carbon bond formation. It can participate in well-established reactions such as the Sonogashira coupling, click chemistry (azide-alkyne cycloaddition), and other metal-catalyzed transformations.

Potential Biological Activity and Applications in Drug Discovery

Inferred Mechanism of Action

The biological activity of compounds derived from this intermediate would likely stem from the thiazole core. Thiazole-containing compounds are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids. For example, some thiazole derivatives act as kinase inhibitors, which are crucial in cancer therapy. Others have been shown to inhibit microbial growth by interfering with essential metabolic pathways. The specific mechanism of action would be highly dependent on the further functionalization of the (R)-2-(Thiazol-2-yl)but-3-yn-2-ol scaffold.

Applications in Drug Discovery

(R)-2-(Thiazol-2-yl)but-3-yn-2-ol is a valuable starting material for the synthesis of compound libraries for high-throughput screening. Its synthetic tractability allows for the rapid generation of a diverse set of derivatives, which can be tested for activity against a wide range of biological targets. The chiral nature of the molecule is particularly advantageous for developing drugs with high specificity and reduced off-target effects.

Experimental Protocols

The following are generalized protocols that could be adapted for the use of (R)-2-(Thiazol-2-yl)but-3-yn-2-ol in a research setting. Note: These are illustrative and have not been optimized for this specific compound. Appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel.

General Procedure for Sonogashira Coupling

This protocol describes a general method for coupling the terminal alkyne of (R)-2-(Thiazol-2-yl)but-3-yn-2-ol with an aryl halide.

Materials:

-

(R)-2-(Thiazol-2-yl)but-3-yn-2-ol

-

Aryl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry, inert-atmosphere flask, add (R)-2-(Thiazol-2-yl)but-3-yn-2-ol (1.0 eq), the aryl halide (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Add the anhydrous solvent and the base.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Safety and Handling

A specific Safety Data Sheet (SDS) for (R)-2-(Thiazol-2-yl)but-3-yn-2-ol should be consulted before handling. General safety precautions for handling laboratory chemicals should be followed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of contact, wash the affected area with copious amounts of water and seek medical attention if irritation persists.

Suppliers

(R)-2-(Thiazol-2-yl)but-3-yn-2-ol (CAS 1202769-72-9) is available from several chemical suppliers, including:

-

BLDpharm

-

Apollo Scientific[5]

-

Sigma-Aldrich (distributor for Leyan / Shanghai Haohong Scientific Co.,Ltd)[6]

Conclusion

(R)-2-(Thiazol-2-yl)but-3-yn-2-ol is a chiral building block with significant potential for the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is limited, its structural components—the pharmacologically relevant thiazole ring and the synthetically versatile chiral butynol moiety—make it an attractive target for researchers in medicinal chemistry and drug discovery. The information and proposed methodologies presented in this guide are intended to serve as a valuable resource for scientists working with this and related compounds. Further research into the specific properties and biological activities of (R)-2-(Thiazol-2-yl)but-3-yn-2-ol and its derivatives is warranted and could lead to the development of new therapeutic agents.

References

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry.

- Ask this paper. (2020). Review of the synthesis and biological activity of thiazoles.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024).

-

PubChem. (n.d.). (2R)-but-3-yn-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiazol-2-yl-propan-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Butyn-2-ol. Retrieved from [Link]

- Thiazole derivatives: prospectives and biological applications. (2024). Journal of Sulfur Chemistry.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules.

- Recent advances in the synthesis and utility of thiazoline and its deriv

- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters.

-

Substituted 2-[(2-Oxo-2H-[1][2]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. (2012). Scientia Pharmaceutica.

- Novel synthesis of 2-thiazolines. (2025). Tetrahedron Letters.

-

Chem-Impex. (n.d.). (R)-(+)-3-Butyn-2-ol. Retrieved from [Link]

- Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. (2025). Journal of Medicinal Chemistry.

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2021). Molecules.

- Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (2020). Molecules.

- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)

Sources

- 1. CAS#:88462-65-1 | 1-(3-TRIFLUOROMETHYLPHENOXY)-3-BUTYN-2-OL | Chemsrc [chemsrc.com]

- 2. Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

The Propargyl-Thiazole Scaffold: An In-Depth Technical Guide to the Biological Activity of 2-(Thiazol-2-yl)but-3-yn-2-ol Derivatives

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide delves into the emerging potential of a specific, yet underexplored, class of thiazole derivatives: those bearing a propargyl alcohol moiety, specifically the 2-(Thiazol-2-yl)but-3-yn-2-ol scaffold. While direct research on this particular family of compounds is nascent, this paper will synthesize existing knowledge on related thiazole derivatives to project their potential biological activities, propose robust synthetic and screening methodologies, and outline promising avenues for future drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces within the thiazole domain.

Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a favored scaffold in the design of novel therapeutics.[3] Clinically approved drugs such as the anticancer agents Dasatinib and Dabrafenib, as well as various anti-infective and anti-inflammatory agents, feature the thiazole core, underscoring its therapeutic relevance.[4] The versatility of the thiazole ring allows for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

This guide focuses on the largely uncharted territory of this compound derivatives. The incorporation of a propargyl alcohol group introduces a three-dimensional structural element and a reactive alkyne functionality, which can serve as a handle for further chemical modification or as a pharmacophoric element itself, potentially interacting with biological targets through unique mechanisms.

Projected Biological Activities: Extrapolating from Structurally Related Thiazoles

While specific data on this compound derivatives is limited, the extensive literature on other thiazole analogues allows for informed postulation of their potential biological activities. The primary areas of promise for this novel scaffold are anticipated to be in oncology and infectious diseases.

Anticancer Potential

Thiazole derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms of action.[5][6] It is plausible that this compound derivatives could exhibit similar or enhanced cytotoxic and antiproliferative effects.

-

Cytotoxicity against Cancer Cell Lines: Numerous studies have reported the in vitro anticancer activity of thiazole derivatives against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and leukemia (HL-60).[7][8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess this activity.[7]

-

Enzyme Inhibition: A key mechanism of action for many anticancer thiazoles is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[7] For instance, some thiazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[7] The unique stereoelectronic properties of the propargyl alcohol moiety in our target scaffold could facilitate novel binding interactions within the ATP-binding pocket of various kinases.

Proposed Synthetic Pathways

The synthesis of this compound derivatives can be approached through established methodologies for thiazole ring formation, followed by the introduction of the but-3-yn-2-ol side chain. A plausible and efficient synthetic strategy is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for the construction of the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.

Workflow for the Synthesis of this compound Derivatives:

Caption: Proposed synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

-

Thiazole Ring Formation: React a suitable thioamide with an α-haloketone (e.g., 3-bromo-2-butanone) in a suitable solvent such as ethanol under reflux to yield the corresponding 2-substituted thiazole.

-

Introduction of the Propargyl Moiety: The 2-substituted thiazole can then be functionalized at a suitable position (e.g., via lithiation followed by reaction with a protected propargyl aldehyde or ketone) to introduce the but-3-yn-2-ol side chain. Alternatively, a precursor bearing the propargyl alcohol moiety could be used in the initial thiazole synthesis.

Methodologies for Biological Evaluation

A systematic evaluation of the biological activity of newly synthesized this compound derivatives is crucial. The following experimental protocols are recommended based on standard practices for analogous compounds.

In Vitro Anticancer Activity Screening

MTT Assay Protocol:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized thiazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

In Vitro Antifungal Susceptibility Testing

Broth Microdilution Assay (CLSI Guidelines):

-

Fungal Strains: Utilize clinically relevant fungal strains such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[10]

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the this compound scaffold will be critical to elucidate the structure-activity relationship (SAR) and optimize for potency and selectivity. Key areas for modification include:

-

Substitution on the Thiazole Ring: Introduction of various substituents (e.g., halogens, alkyl, aryl groups) at positions 4 and 5 of the thiazole ring can significantly influence biological activity.[11]

-

Modification of the Propargyl Moiety: Alterations to the propargyl alcohol side chain, such as esterification of the hydroxyl group or replacement of the terminal alkyne proton, could modulate activity and pharmacokinetic properties.

Logical Framework for SAR Studies:

Caption: A logical framework for exploring the SAR of this compound derivatives.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the well-established biological activities of diverse thiazole derivatives, this new class of compounds holds significant potential, particularly in the fields of oncology and mycology. The synthetic and screening methodologies outlined in this guide provide a robust framework for researchers to embark on the exploration of this exciting chemical space. Future investigations focusing on the synthesis of a library of these derivatives and a thorough evaluation of their biological activities are warranted and could lead to the identification of lead compounds for further drug development.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). ResearchGate. [Link]

-

Synthesis and anticancer activities of some novel 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones. (n.d.). PubMed. [Link]

-

An Inclusive Disquisition on Thiazoles as Possible Antifungal Agents. (n.d.). ResearchGate. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]

-

Synthesis and Antimicrobial Activity of Novel Thiazoles with Reactive Functional Groups. (2019). MDPI. [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). National Institutes of Health. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. [Link]

-

Synthesis and Anticancer Evaluation of Thiazolyl-Chalcones. (2010). PubMed. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). ResearchGate. [Link]

-

The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). National Institutes of Health. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–). (2024). Semantic Scholar. [Link]

-

Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (2025). ResearchGate. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

-

Thiazole antifungals. (n.d.). EBSCO. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). Taylor & Francis Online. [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). National Institutes of Health. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. [Link]

-

Overview of the Chemistry of 2-Thiazolines. (2024). ResearchGate. [Link]

-

Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. (n.d.). National Institutes of Health. [Link]

Sources

- 1. ku-jos.com [ku-jos.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer evaluation of thiazolyl-chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anticancer activities of some novel 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 10. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Strategic Role of 2-(Thiazol-2-yl)but-3-yn-2-ol in Antiviral Drug Synthesis

Abstract

This technical guide provides a comprehensive analysis of 2-(Thiazol-2-yl)but-3-yn-2-ol, a pivotal chemical intermediate. While this molecule does not possess a direct therapeutic mechanism of action, its significance lies in its role as a specialized starting material in the synthesis of potent antiviral agents, most notably Nirmatrelvir. This document will elucidate the synthetic pathways involving this compound, explore the crucial contributions of its thiazole and butynol moieties to the structure and function of the final active pharmaceutical ingredient (API), and provide detailed experimental protocols for its synthesis and characterization. The guide is intended for researchers, medicinal chemists, and professionals in drug development who are focused on antiviral therapies.

Introduction: A Foundational Building Block in Modern Antiviral Therapy

The global health landscape has underscored the urgent need for effective, orally bioavailable antiviral medications. In this context, the development of targeted protease inhibitors has been a significant breakthrough. This compound has emerged as a critical, non-commercial chemical building block for the synthesis of Nirmatrelvir, the active protease inhibitor in the COVID-19 therapeutic Paxlovid.[1][2]

The primary objective of this guide is to move beyond a surface-level identification of this compound as a precursor. Instead, we will dissect its molecular architecture to understand how its constituent parts—the thiazole ring and the propargyl alcohol-derived backbone—are fundamentally essential to the therapeutic efficacy of the final drug. By understanding the "why" behind its use, drug development professionals can better appreciate the intricate process of rational drug design and total synthesis.

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of many medicinally important compounds.[3][4] Its prevalence is due to a combination of favorable electronic properties, metabolic stability, and its ability to engage in various non-covalent interactions with biological targets.[5][6]

Thiazole and its derivatives are found in a wide array of approved drugs, demonstrating activities as antimicrobial, antiretroviral (e.g., Ritonavir), antifungal, and anticancer agents.[3][6][7] The aromatic nature of the thiazole ring allows its pi (π) electrons to be delocalized, creating a stable system with multiple reactive positions for chemical modification.[5] In the context of enzyme inhibition, the nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the ring itself can participate in hydrophobic and π-stacking interactions within an enzyme's active site. This versatility makes the thiazole scaffold a frequent choice for medicinal chemists aiming to optimize the potency and pharmacokinetic properties of a drug candidate.[5]

Synthesis and Strategic Importance of this compound

The synthesis of this compound is a multi-step process that highlights fundamental organic chemistry transformations. A common and logical synthetic approach begins with the commercially available 2-acetylthiazole.[8][9]

Synthetic Pathway Overview

The core transformation involves the ethynylation of the ketone in 2-acetylthiazole. This is typically achieved by reacting 2-acetylthiazole with a protected acetylene equivalent, such as the lithium salt of trimethylsilylacetylene, followed by deprotection. This nucleophilic addition to the carbonyl group creates the characteristic tertiary alcohol and the terminal alkyne, yielding the target molecule.

Below is a logical diagram illustrating this synthetic workflow.

Caption: Synthetic workflow for this compound.

The strategic importance of this molecule lies in its pre-functionalized structure. The thiazole ring provides a key recognition element for the target protease, while the butynol portion serves as a versatile handle for constructing the complex peptidomimetic backbone of Nirmatrelvir.

Indirect Contribution to the Mechanism of Action of Nirmatrelvir

While this compound is not itself a protease inhibitor, its structural features are incorporated into Nirmatrelvir and are essential for its function. Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication.[10][11][12] By inhibiting Mpro, Nirmatrelvir prevents the processing of viral polyproteins, thereby halting the viral life cycle.[10][13]

The transformation from the starting material to the final drug involves significant modification of the butynol group, while the thiazole ring is retained.

From Precursor to Potent Inhibitor

The following diagram illustrates how the structural elements of this compound are integrated into the final structure of Nirmatrelvir and contribute to its mechanism.